molecular formula C20H20ClNO B13167531 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone

1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone

Cat. No.: B13167531
M. Wt: 325.8 g/mol
InChI Key: KAEPSFZLGDBSMK-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the indole ring, along with a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and 4-tert-butylphenylboronic acid.

    Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, resulting in the formation of 3-formyl-4-bromo-1H-indole.

    Boc Protection: The formyl group is then protected using tert-butoxycarbonyl (Boc) to yield the N-Boc derivative.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Protection of Alcohol: The alcoholic hydroxy group is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.

    Introduction of Chloroethanone: The protected alcohol undergoes a reaction with chloroacetyl chloride in the presence of a base to introduce the chloroethanone moiety.

    Deprotection: The final step involves deprotection of the Boc and TBS groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while oxidation can produce indole-3-carboxylic acids.

Scientific Research Applications

1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is unique due to the presence of both the indole ring and the chloroethanone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20ClNO

Molecular Weight

325.8 g/mol

IUPAC Name

1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone

InChI

InChI=1S/C20H20ClNO/c1-20(2,3)14-10-8-13(9-11-14)19-18(17(23)12-21)15-6-4-5-7-16(15)22-19/h4-11,22H,12H2,1-3H3

InChI Key

KAEPSFZLGDBSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl

Origin of Product

United States

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